molecular formula C13H9NO2S B3055990 10H-Phenothiazine-3-carboxylic acid CAS No. 68230-59-1

10H-Phenothiazine-3-carboxylic acid

Cat. No. B3055990
CAS RN: 68230-59-1
M. Wt: 243.28 g/mol
InChI Key: ZAZBAXPDYNCBBL-UHFFFAOYSA-N
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Description

10H-Phenothiazine-3-carboxylic acid is an organic compound with a heterocyclic ring structure . It is also known as phenothiazine-3-carboxylic acid .


Synthesis Analysis

The synthesis of 10H-Phenothiazine-3-carboxylic acid involves generating radical cations from site-specifically carboxylated 10- (4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid with a laser . The chlorine ion from NaCl is then anchored through covalent bond-like bridging interactions with the N/S atoms in the heterocyclic structure .


Molecular Structure Analysis

The molecular formula of 10H-Phenothiazine-3-carboxylic acid is C13H9NO2S . It has an average mass of 243.281 Da and a monoisotopic mass of 243.035400 Da .


Physical And Chemical Properties Analysis

10H-Phenothiazine-3-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 484.2±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 174.1±3.0 cm3 .

Scientific Research Applications

Cationization of Neutral Small Molecules

10H-Phenothiazine-3-carboxylic acid has been used in the cationization of neutral small molecules which are typically difficult to be ionized with traditional organic matrices due to their low proton/cation affinity values . The strategy involves generating radical cations from site-specifically carboxylated 10-(4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid with a laser . This method provides a new way for the cationization of neutral small molecules, inspiring the development of next-generation matrices for sensitive detection of hard-to-be-ionized molecules by MALDI MS .

Detection of Hg2+ Ions

A new phenothiazine-thiophene hydrazone based chemosensor was synthesized using 10H-Phenothiazine-3-carboxylic acid and utilized as a fluorescence “On-Off” sensor towards Hg2+ ion . This probe was efficiently used for the selective detection of Hg2+ ion in the presence of other metal ions . The limit of detection (LOD) value of the probe was found to be 0.44×10−8 M .

Fluorescent Nanomaterials

10H-Phenothiazine-3-carboxylic acid has been used in the preparation of fluorescent polymer nanomaterials . The optical properties of these materials were studied in solution and solid state .

Synthesis of Extended Phenothiazines

10H-Phenothiazine-3-carboxylic acid has been used in the synthesis of a series of extended phenothiazines with up to seven linearly fused rings . These compounds have potential applications in the fields of organic electronics and photonics .

Future Directions

The future directions for 10H-Phenothiazine-3-carboxylic acid involve its potential use in the development of novel phenothiazine-based materials for optoelectronic and catalytic applications . It is also being explored for its potential use in the cationization of neutral small molecules in a distinct mechanism .

properties

IUPAC Name

10H-phenothiazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-13(16)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)14-10/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZBAXPDYNCBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987752
Record name 10H-Phenothiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68230-59-1
Record name 10H-Phenothiazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68230-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine-3-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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